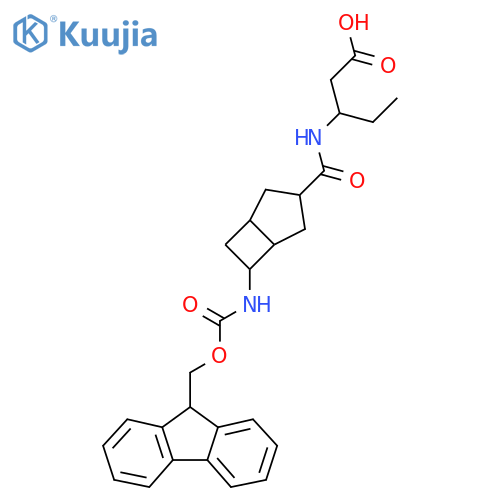

Cas no 2172356-38-4 (3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.2.0heptan-3-ylformamido}pentanoic acid)

3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.2.0heptan-3-ylformamido}pentanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.2.0heptan-3-ylformamido}pentanoic acid

- 3-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptan-3-yl]formamido}pentanoic acid

- 2172356-38-4

- EN300-1569785

-

- インチ: 1S/C28H32N2O5/c1-2-18(14-26(31)32)29-27(33)17-11-16-13-25(23(16)12-17)30-28(34)35-15-24-21-9-5-3-7-19(21)20-8-4-6-10-22(20)24/h3-10,16-18,23-25H,2,11-15H2,1H3,(H,29,33)(H,30,34)(H,31,32)

- InChIKey: WGTFMPBMDSIYDS-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CC2CC(C2C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(CC(=O)O)CC

計算された属性

- せいみつぶんしりょう: 476.23112213g/mol

- どういたいしつりょう: 476.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 780

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4

3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.2.0heptan-3-ylformamido}pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1569785-0.05g |

3-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptan-3-yl]formamido}pentanoic acid |

2172356-38-4 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1569785-1.0g |

3-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptan-3-yl]formamido}pentanoic acid |

2172356-38-4 | 1g |

$3368.0 | 2023-06-04 | ||

| Enamine | EN300-1569785-10.0g |

3-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptan-3-yl]formamido}pentanoic acid |

2172356-38-4 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1569785-0.1g |

3-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptan-3-yl]formamido}pentanoic acid |

2172356-38-4 | 0.1g |

$2963.0 | 2023-06-04 | ||

| Enamine | EN300-1569785-1000mg |

3-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptan-3-yl]formamido}pentanoic acid |

2172356-38-4 | 1000mg |

$3368.0 | 2023-09-24 | ||

| Enamine | EN300-1569785-2500mg |

3-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptan-3-yl]formamido}pentanoic acid |

2172356-38-4 | 2500mg |

$6602.0 | 2023-09-24 | ||

| Enamine | EN300-1569785-50mg |

3-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptan-3-yl]formamido}pentanoic acid |

2172356-38-4 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1569785-5.0g |

3-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptan-3-yl]formamido}pentanoic acid |

2172356-38-4 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1569785-0.5g |

3-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptan-3-yl]formamido}pentanoic acid |

2172356-38-4 | 0.5g |

$3233.0 | 2023-06-04 | ||

| Enamine | EN300-1569785-5000mg |

3-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptan-3-yl]formamido}pentanoic acid |

2172356-38-4 | 5000mg |

$9769.0 | 2023-09-24 |

3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.2.0heptan-3-ylformamido}pentanoic acid 関連文献

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.2.0heptan-3-ylformamido}pentanoic acidに関する追加情報

Introduction to 3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.2.0heptan-3-ylformamido}pentanoic acid (CAS No. 2172356-38-4)

3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.2.0heptan-3-ylformamido}pentanoic acid, identified by its CAS number 2172356-38-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its intricate bicyclic structure and functional groups, exhibits a high degree of complexity that makes it a promising candidate for further exploration in drug discovery and development.

The molecular framework of this compound incorporates several key structural motifs that are highly relevant to modern pharmacological research. Specifically, the presence of a bicyclo3.2.0heptan core, combined with an amide linkage and a formamido group, suggests potential interactions with biological targets such as enzymes and receptors. The 9H-fluoren-9-ylmethoxycarbonyl moiety further enhances the molecular complexity, introducing a rigid aromatic system that could contribute to binding affinity and selectivity.

In recent years, the development of novel therapeutic agents has been heavily influenced by the ability to design molecules with precise structural features that optimize their interaction with biological systems. The compound in question, 3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.2.0heptan-3-ylformamido}pentanoic acid, aligns well with these trends, as its architecture is likely to facilitate selective binding to specific biological targets.

One of the most compelling aspects of this molecule is its potential application in the development of small-molecule inhibitors or modulators. The amide and formamido groups are particularly noteworthy, as they are commonly found in bioactive molecules that interact with proteins. For instance, amides have been extensively studied for their role in drug design due to their ability to form hydrogen bonds, which are crucial for stabilizing protein-ligand interactions. Similarly, formamido groups can contribute to the overall solubility and bioavailability of a compound, making it more suitable for therapeutic use.

The fluoren moiety attached to the methoxycarbonyl group adds another layer of complexity to the molecule. Fluorene derivatives are well-known for their stability and rigidity, which can be advantageous in drug design. This structural feature may enhance the compound's ability to resist metabolic degradation, thereby prolonging its half-life in vivo. Additionally, the methoxycarbonyl group serves as a protecting group for the amino function, which can be strategically removed or modified later in the synthetic process to introduce additional functional diversity.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules with greater accuracy than ever before. By leveraging these tools, scientists have been able to identify promising candidates like 3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.2.0heptan-3-ylformamido}pentanoic acid (CAS No. 2172356-38-4) for further experimental validation. These computational studies often focus on understanding how different parts of the molecule interact with biological targets at an atomic level, providing valuable insights into potential drug mechanisms.

The synthesis of such complex molecules requires meticulous planning and expertise in organic chemistry techniques. The construction of the bicyclo3.2.0heptan core is particularly challenging due to its strained three-membered ring system, which necessitates careful control over reaction conditions to avoid unwanted side products. However, recent improvements in synthetic methodologies have made it increasingly feasible to construct such structures with high fidelity.

In addition to its structural complexity, this compound may also exhibit unique physicochemical properties that make it attractive for pharmaceutical applications. For example, the presence of both polar and non-polar regions can enhance its solubility profile, allowing it to traverse biological membranes more effectively. Furthermore, its rigid framework may prevent conformational changes that could lead to reduced binding affinity or off-target effects.

The potential applications of 3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.2.0heptan-3-ylformamido}pentanoic acid (CAS No. 2172356-38-4) extend across multiple therapeutic areas, including oncology, neurology, and inflammation research. In oncology, for instance, small-molecule inhibitors targeting specific kinases or growth factor receptors have shown great promise in preclinical studies and clinical trials alike; this compound's structural features may make it a viable candidate for such applications.

Neurological disorders represent another area where this type of molecule could have significant impact; many neurological conditions involve dysregulation of neurotransmitter systems or protein-protein interactions that could be modulated by small-molecule compounds like this one.

Inflammation research also benefits from advances in drug discovery; compounds that can modulate inflammatory pathways without excessive side effects are highly sought after by researchers developing treatments for autoimmune diseases or chronic inflammatory conditions.

The future prospects for this compound are further enhanced by ongoing research into new synthetic routes and methodologies; as techniques continue to improve our ability

2172356-38-4 (3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.2.0heptan-3-ylformamido}pentanoic acid) 関連製品

- 1804176-85-9(1-Bromo-3-(5-ethoxy-2-methoxyphenyl)propan-2-one)

- 1412452-25-5([(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol)

- 736957-46-3(N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)

- 1005294-01-8(N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide)

- 53145-38-3(1-chloro-3-fluoro-2-methoxybenzene)

- 2839158-36-8(2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride)

- 2167671-35-2(1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-ylmethanesulfonamide)

- 1860017-24-8(4,4-Dimethyl-1-(5-methylthiophen-3-yl)pentane-1,3-dione)

- 1497912-35-2(2-{(3-methylphenyl)methylamino}propane-1,3-diol)

- 887210-05-1(6-chloro-4-(2,6-dimethylmorpholin-4-yl)methyl-7-methyl-2H-chromen-2-one)